Ivermectin Impurity H
Overview
Description
Ivermectin Impurity H is a process-related impurity found in the bulk production of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin itself is a semi-synthetic derivative of avermectins, which are macrocyclic lactones produced by the bacterium Streptomyces avermitilis. This compound is one of the several impurities that can be formed during the synthesis and degradation of ivermectin .
Mechanism of Action
- Ivermectin Impurity H selectively binds to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria . These channels play a crucial role in regulating chloride ion flow across cell membranes.
- Upon binding, this compound increases the permeability of the cell membrane to chloride ions. This leads to cellular hyperpolarization, resulting in paralysis and eventual death of the parasite .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Ivermectin Impurity H, like Ivermectin, is believed to interact with glutamate-gated chloride channels present in animal neurons and muscle cells . This interaction increases the permeability of the cell membrane for chloride ions
Cellular Effects
This compound is expected to have similar cellular effects as Ivermectin. Ivermectin has been shown to have anti-inflammatory properties by inhibiting the increase in NF-κB activity and inhibiting the production of TNF-α, IL-1, and IL-6
Molecular Mechanism
It is known that Ivermectin molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell . It is plausible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Ivermectin has been shown to have a significant effect on the viral load of SARS-CoV-2 in patients with mild to moderate Covid-19, although it had no significant effect on clinical symptoms
Dosage Effects in Animal Models
Ivermectin has been used in various dosages in animal models, with effects varying based on the dosage
Metabolic Pathways
Ivermectin is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of Ivermectin into metabolites
Transport and Distribution
Ivermectin is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body . It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers
Subcellular Localization
Ivermectin has been shown to interact with various cellular compartments such as the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivermectin involves the fermentation of Streptomyces avermitilis to produce avermectins, followed by chemical modifications to obtain ivermectin. During this process, various impurities, including Ivermectin Impurity H, can be formed.
Industrial Production Methods: In industrial settings, the production of ivermectin involves large-scale fermentation followed by extraction and purification processes. The presence of impurities like this compound is monitored and controlled through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Chemical Reactions Analysis
Types of Reactions: Ivermectin Impurity H can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of oxidized products.
Reduction: Reducing agents can convert this compound into different reduced forms.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (10%) for 3 hours.
Reduction: Sodium borohydride under mild conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products .
Scientific Research Applications
Ivermectin Impurity H, like other impurities, is primarily studied to ensure the safety and efficacy of the final pharmaceutical product. Its presence and concentration are critical parameters in the quality control of ivermectin formulations. Research applications include:
Analytical Chemistry: Development of analytical methods for the detection and quantification of this compound in pharmaceutical formulations.
Pharmacology: Studying the pharmacokinetics and pharmacodynamics of ivermectin and its impurities to understand their impact on drug efficacy and safety.
Toxicology: Assessing the potential toxic effects of this compound to ensure the safety of ivermectin products
Comparison with Similar Compounds
- Ivermectin Impurity A
- Ivermectin Impurity B
- Ivermectin Impurity C
- Ivermectin Impurity D
- Ivermectin Impurity E
- Ivermectin Impurity F
- Ivermectin Impurity G
Comparison: Ivermectin Impurity H is unique among these impurities due to its specific structural characteristics and formation pathway. While other impurities may arise from different stages of the synthesis or degradation processes, this compound is specifically associated with certain chemical modifications during the production of ivermectin .
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWWNAYSYRQBV-DQDVCMNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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